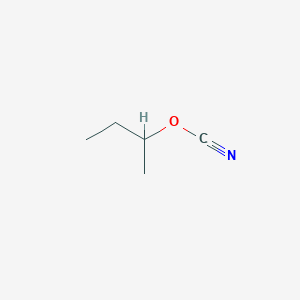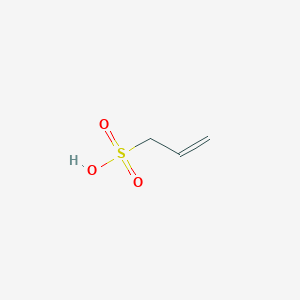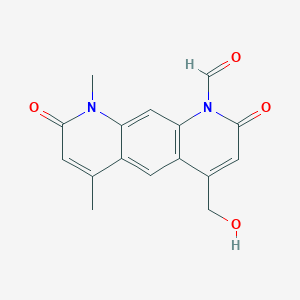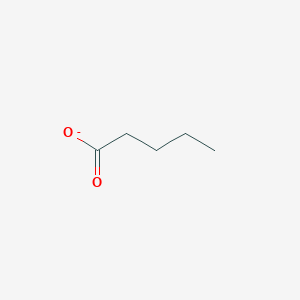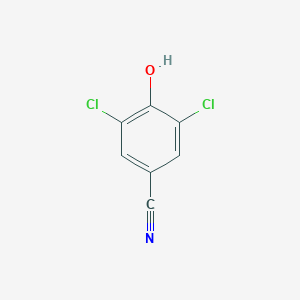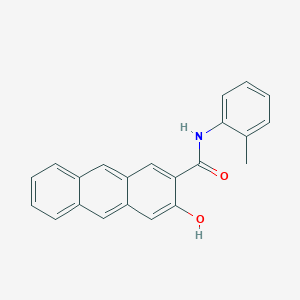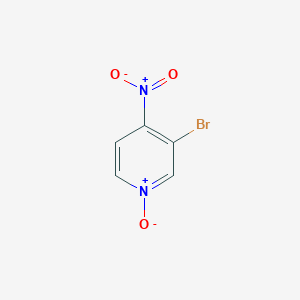
3-Bromo-4-nitropyridine N-oxide
Vue d'ensemble
Description
3-Bromo-4-nitropyridine N-oxide is a chemical compound with the molecular formula C5H3BrN2O3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Synthesis Analysis
The synthesis of 3-Bromo-4-nitropyridine N-oxide involves several steps. One method starts from the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, thiophenols, or anilines. This is followed by a reduction of the nitro moiety into the corresponding aminopyridine, which is finally condensed with alkane- or trifluoromethanesulfonyl chloride to obtain the corresponding sulfonamides . Another method involves the direct fluorination of 3-bromo-4-nitropyridine N-oxide to produce 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-nitropyridine N-oxide consists of 5 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 2 nitrogen atoms, and 3 oxygen atoms . The InChI key for this compound is YZQMKADIENBVLH-UHFFFAOYSA-N .
Chemical Reactions Analysis
In chemical reactions, 3-Bromo-4-nitropyridine N-oxide partakes in nucleophilic substitution reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3- (3′-nitro)pyridine .
Physical And Chemical Properties Analysis
3-Bromo-4-nitropyridine N-oxide has a molecular weight of 218.99 g/mol . It has a computed XLogP3-AA value of 0.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is sparingly soluble in water (0.92 g/L at 25°C) .
Applications De Recherche Scientifique
Organic Synthesis
“3-Bromo-4-nitropyridine N-oxide” is an important raw material and intermediate used in organic synthesis . It is particularly useful due to its unique functionality which can act effectively as a push electron donor and as a pull electron acceptor group .
Pharmaceuticals
This compound is also used in the pharmaceutical industry . The unique properties of pyridine N-oxides make them useful as synthetic intermediates in the creation of various pharmaceuticals .
Agrochemicals
“3-Bromo-4-nitropyridine N-oxide” finds application in the agrochemical industry . Its unique chemical properties can be leveraged in the synthesis of various agrochemicals .
Dyestuff Fields
This compound is used in dyestuff fields . The nitro group in the compound can contribute to the formation of dyes .
Catalysts
Pyridine N-oxides, including “3-Bromo-4-nitropyridine N-oxide”, can be used as catalysts . Their unique chemical properties make them effective in this role .
Ligands in Metal Complexes
Pyridine N-oxides are useful as ligands in metal complexes . The N-O moiety of pyridine N-oxides, such as “3-Bromo-4-nitropyridine N-oxide”, can bind to metals, forming complexes .
Protecting Groups
Heterocyclic N-oxides, including “3-Bromo-4-nitropyridine N-oxide”, are useful as protecting groups . They can protect reactive sites in molecules during chemical reactions .
Auxiliary Agents
“3-Bromo-4-nitropyridine N-oxide” can be used as an auxiliary agent . In this role, it can enhance the effectiveness of other substances in a chemical reaction .
Safety and Hazards
3-Bromo-4-nitropyridine N-oxide should be handled with care. Avoid dust formation and avoid breathing mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Orientations Futures
3-Bromo-4-nitropyridine N-oxide is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Its primary application lies in the synthesis of other compounds, such as 4- (3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Future research may focus on exploring new synthesis methods and applications for this compound .
Mécanisme D'action
Target of Action
3-Bromo-4-nitropyridine N-oxide is a chemical compound used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields It’s known that the compound can cause respiratory irritation , suggesting that it may interact with components of the respiratory system.
Mode of Action
For instance, it can be fluorinated to produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . It can also react with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate .
Pharmacokinetics
It’s known that the compound is sparingly soluble in water (092 g/L at 25°C) , which could influence its bioavailability and distribution in the body.
Result of Action
It’s known that the compound can cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound could have a significant impact on cellular function and integrity.
Action Environment
The action of 3-Bromo-4-nitropyridine N-oxide can be influenced by various environmental factors. For instance, its reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical species. It’s also sensitive to air and incompatible with oxidizing agents . Therefore, it should be stored under inert gas in well-sealed containers .
Propriétés
IUPAC Name |
3-bromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQMKADIENBVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338339 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitropyridine N-oxide | |
CAS RN |
1678-49-5 | |
| Record name | 3-Bromo-4-nitropyridine N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 3-Bromo-4-nitropyridine N-oxide interesting for synthetic chemists?
A: 3-Bromo-4-nitropyridine N-oxide is a versatile building block in organic synthesis. Its reactivity stems from the presence of the nitro group, which activates the pyridine ring towards nucleophilic substitution reactions at the β-position (position 3). [] This allows for the introduction of various substituents, making it useful for synthesizing a range of pyridine derivatives. [, ] For instance, it can react with diethyl sodiomalonate, ethyl sodiocyanoacetate, and ethyl sodioacetoacetate to yield diversely substituted pyridines. []
Q2: Can you provide an example of how the structure of 3-Bromo-4-nitropyridine N-oxide influences its reactivity?
A: The presence of methyl groups at positions 2 and 6 of the pyridine ring significantly influences the reactivity of 3-Bromo-4-nitropyridine N-oxide. For example, while the unsubstituted and 2-methyl-substituted derivatives react with ethyl sodioacetoacetate, the 2,6-dimethyl derivative remains unreactive under the same conditions. [] This highlights the impact of steric hindrance on the reactivity at the β-position.
Q3: Has 3-Bromo-4-nitropyridine N-oxide been used in the development of any specific types of compounds?
A: Yes, researchers have explored the use of 3-Bromo-4-nitropyridine N-oxide as a starting material for synthesizing pyridinic sulfonamides with potential as cyclooxygenase-2 (COX-2) selective inhibitors. [] This involved reacting the compound with phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. The resulting compounds exhibited promising COX-2 inhibitory activity in vitro and anti-inflammatory properties in vivo. []
Q4: Are there any novel synthetic approaches using 3-Bromo-4-nitropyridine N-oxide?
A: Yes, a novel approach utilizes 3-Bromo-4-nitropyridine N-oxide for direct fluorination to synthesize meta-fluorinated pyridines. [] This method, involving the reaction of the compound with fluoride sources, successfully yielded 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine. [] This approach is particularly notable as direct nucleophilic fluorination of pyridines, especially at the meta position, is challenging due to their electron-rich nature. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


